molecular formula C18H16BrN3O3S B285658 3-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)propanamide

3-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)propanamide

Katalognummer B285658
Molekulargewicht: 434.3 g/mol
InChI-Schlüssel: KIAGHTIUOPFWJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is commonly referred to as BOS-102 and is a novel small molecule drug candidate that has shown promising results in preclinical studies.

Wirkmechanismus

The mechanism of action of BOS-102 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes, such as topoisomerase II and HDAC6. These enzymes play a role in cell division and gene expression, and inhibiting their activity can lead to cell death. BOS-102 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
BOS-102 has been shown to have a range of biochemical and physiological effects. In preclinical studies, BOS-102 has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis, which is the formation of new blood vessels that tumors need to grow. BOS-102 has also been shown to have anti-inflammatory and antioxidant properties, which could make it a potential treatment for inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of BOS-102 is its potential as a novel small molecule drug candidate for the treatment of cancer and other diseases. BOS-102 has shown promising results in preclinical studies and could have fewer side effects than traditional chemotherapy drugs. However, there are also limitations to using BOS-102 in lab experiments. One limitation is the cost of synthesizing BOS-102, which could be a barrier to its widespread use in research. Another limitation is the need for further studies to fully understand its mechanism of action and potential side effects.

Zukünftige Richtungen

There are several future directions for the research on BOS-102. One direction is to conduct further preclinical studies to fully understand its mechanism of action and potential applications in the treatment of cancer and other diseases. Another direction is to optimize the synthesis method of BOS-102 to reduce the cost of production and make it more accessible for research. Additionally, clinical trials are needed to evaluate the safety and efficacy of BOS-102 in humans. Finally, future research could focus on developing new derivatives of BOS-102 with improved properties and potential applications in the treatment of diseases.

Synthesemethoden

The synthesis of BOS-102 involves a multi-step process that includes the reaction of 2-bromoaniline with thiosemicarbazide to form 5-(2-bromophenyl)-1,3,4-oxadiazol-2-thiol. This intermediate is then reacted with 2-methoxybenzoyl chloride to form 3-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)propanamide. The synthesis of BOS-102 has been optimized to ensure a high yield and purity of the final product.

Wissenschaftliche Forschungsanwendungen

BOS-102 has shown potential applications in various areas of scientific research. One of the most promising areas is the treatment of cancer. Preclinical studies have shown that BOS-102 has anti-tumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. BOS-102 has also shown potential in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, BOS-102 has been shown to have anti-inflammatory and antioxidant properties, which could make it a potential treatment for inflammatory diseases.

Eigenschaften

Molekularformel

C18H16BrN3O3S

Molekulargewicht

434.3 g/mol

IUPAC-Name

3-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-methoxyphenyl)propanamide

InChI

InChI=1S/C18H16BrN3O3S/c1-24-15-9-5-4-8-14(15)20-16(23)10-11-26-18-22-21-17(25-18)12-6-2-3-7-13(12)19/h2-9H,10-11H2,1H3,(H,20,23)

InChI-Schlüssel

KIAGHTIUOPFWJK-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=O)CCSC2=NN=C(O2)C3=CC=CC=C3Br

Kanonische SMILES

COC1=CC=CC=C1NC(=O)CCSC2=NN=C(O2)C3=CC=CC=C3Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.